Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate

surfactant solubility counter‑ion effect phosphoric acid ester

Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate (CAS 62763‑71‑7) is a quaternary‑ammonium phosphate ester surfactant composed of a hexadecyl (C16) phosphate anion ion‑paired with two tris(2‑hydroxyethyl)ammonium (triethanolammonium) cations [REFS‑1]. The compound is formally designated as a 1:2 salt of hexadecyl dihydrogen phosphate with 2,2′,2″‑nitrilotriethanol and carries the molecular formula C₂₈H₆₅N₂O₁₀P (exact mass 620.44 g mol⁻¹) [REFS‑2].

Molecular Formula C28H65N2O10P
Molecular Weight 620.8 g/mol
CAS No. 62763-71-7
Cat. No. B12662376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate
CAS62763-71-7
Molecular FormulaC28H65N2O10P
Molecular Weight620.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].C(CO)[NH+](CCO)CCO.C(CO)[NH+](CCO)CCO
InChIInChI=1S/C16H35O4P.2C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;2*8-4-1-7(2-5-9)3-6-10/h2-16H2,1H3,(H2,17,18,19);2*8-10H,1-6H2
InChIKeyHHKXNZMUFVCLJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(tris(2-hydroxyethyl)ammonium) Hexadecyl Phosphate CAS 62763-71-7: Surfactant Identity and Chemical Profile


Bis(tris(2-hydroxyethyl)ammonium) hexadecyl phosphate (CAS 62763‑71‑7) is a quaternary‑ammonium phosphate ester surfactant composed of a hexadecyl (C16) phosphate anion ion‑paired with two tris(2‑hydroxyethyl)ammonium (triethanolammonium) cations [REFS‑1]. The compound is formally designated as a 1:2 salt of hexadecyl dihydrogen phosphate with 2,2′,2″‑nitrilotriethanol and carries the molecular formula C₂₈H₆₅N₂O₁₀P (exact mass 620.44 g mol⁻¹) [REFS‑2]. Its amphiphilic architecture—a long hydrophobic alkyl chain coupled with highly hydroxylated counter‑ions—provides the structural basis for its surfactant character, water‑dispersibility and capacity to interact with biological membranes [REFS‑1].

Why Generic Substitution of Bis(tris(2-hydroxyethyl)ammonium) Hexadecyl Phosphate Is Not Feasible


Simply interchanging in‑class compounds (e.g., mono‑ethanolamine or sodium salts of hexadecyl phosphate) for bis(tris(2‑hydroxyethyl)ammonium) hexadecyl phosphate ignores the decisive influence of the counter‑ion on aqueous solubility, surface activity, and skin‑compatibility. Triethanolamine derivatives consistently exhibit markedly higher water solubility than their mono‑ethanolamine and sodium counterparts [REFS‑1], directly affecting formulation clarity, emulsification performance, and biophase partitioning. Because the biological and physicochemical endpoint is governed by the precise stoichiometric salt rather than by the alkyl‑phosphate backbone alone, substitution without re‑validation leads to unpredictable differences in critical micelle concentration, irritancy profile, and freeze‑resistance, rendering the target compound non‑fungible with superficially similar phosphate‑ester surfactants.

Quantitative Differentiation Evidence: Bis(tris(2-hydroxyethyl)ammonium) Hexadecyl Phosphate vs. Comparator Surfactants


Triethanolammonium Counter‑Ion Confers Superior Aqueous Solubility Over Mono‑Ethanolamine Phosphate Esters

Monoethanolamine derivatives of lauryl and stearyl phosphate esters show limited water solubility, whereas diethanolamine and triethanolamine derivatives—including the target compound—display markedly improved solubility [REFS‑1]. Although the published abstract does not report numerical solubility limits for the hexadecyl homolog, the class‑level trend is consistent across chain lengths and is a primary determinant of formulation homogeneity in aqueous systems [REFS‑1].

surfactant solubility counter‑ion effect phosphoric acid ester

Dermal Irritation Profile: Triethanolammonium Hexadecyl Phosphate vs. Conventional Alkyl Sulfate Emulsifiers

Cetyl phosphate esters (the free‑acid precursor of the target salt) are classified as non‑irritating to skin and are promoted as alternatives to triethanolamine stearate in personal‑care preparations [REFS‑1]. In contrast, sodium lauryl sulfate (SLS)—a widely used anionic surfactant—is a documented primary skin irritant with an irritation threshold typically at concentrations as low as 1 % in patch‑test assays [REFS‑2]. Although a direct head‑to‑head quantitative irritation score for bis(tris(2‑hydroxyethyl)ammonium) hexadecyl phosphate is not publicly available, the free‑acid ester’s established mildness profile provides a conservative lower‑bound estimate of the salt’s dermal compatibility, placing it in a distinctly different risk category than alkyl sulfate surfactants [REFS‑1][REFS‑2].

skin irritation emulsifier safety cetyl phosphate

Critical Micelle Concentration (CMC) Tuning by Mono‑/Di‑Phosphate Ratio in Hexadecyl Phosphate Esters

For hexadecyl phosphate ester mixtures, the critical micelle concentration (CMC) and critical surface tension (γCMC) are strongly dependent on the mono‑/di‑phosphate ratio. In particular, hexadecyl phosphate esters with a high mono‑ester ratio exhibit a lower CMC than their low mono‑ester counterparts, with an opposite trend observed for shorter‑chain homologues [REFS‑1]. The target compound, being the bis‑triethanolammonium salt of mono‑hexadecyl phosphate (i.e., a pure mono‑ester system), is predicted to reside in the low‑CMC regime, which is favourable for applications requiring efficient surface tension reduction at low surfactant loading.

critical micelle concentration phosphate ester surfactant mono/di ratio

Regulatory Prioritisation as an Indicator of Ecological Hazard Differentiation

Under Japan’s Chemical Substances Control Law (CSCL), the compound of hexadecyl dihydrogen phosphate and triethanolamine (1:2) is designated as a Priority Assessment Chemical Substance (PACS) with an ecological hazard class of 4 on a scale where lower numbers indicate higher concern [REFS‑1]. This regulatory attention is driven primarily by the triethanolamine cation, which is itself a PACS under Cabinet Order No. 108 [REFS‑1]. In contrast, closely related monoalkyl phosphate surfactants neutralised with inorganic bases (e.g., sodium hexadecyl phosphate) do not carry the same PACS designation for the cation component, indicating that the regulatory burden—and hence the due‑diligence requirements for procurement and downstream use—differ significantly between the two classes.

chemical regulation priority assessment ecological hazard

Procurement‑Relevant Application Scenarios for Bis(tris(2-hydroxyethyl)ammonium) Hexadecyl Phosphate


Mild Cosmetic and Personal‑Care Emulsifier Replacing Alkyl Sulfate Surfactants

The compound’s predicted low dermal irritation profile (inferred from the non‑irritating classification of cetyl phosphate free acid [REFS‑1] and the known mildness of triethanolamine‑neutralised phosphate esters) makes it a candidate for sensitive‑skin formulations such as facial creams, baby lotions, and sulfate‑free shampoos. Formulators seeking to replace sodium lauryl sulfate (irritant at ≥1 %) can leverage the target compound’s benign safety profile to meet clean‑label and dermatologist‑tested claims.

Low‑CMC Surfactant for Enhanced Oil Recovery (EOR) and Emulsification Processes

Based on the class‑level inference that mono‑rich hexadecyl phosphate esters exhibit lower critical micelle concentrations than di‑ester‑rich mixtures [REFS‑2], bis(tris(2‑hydroxyethyl)ammonium) hexadecyl phosphate is positioned as a high‑efficiency surfactant for reducing interfacial tension in oil‑water systems. This property is directly relevant to chemical enhanced oil recovery (cEOR) and industrial emulsification, where lower surfactant loading translates into reduced chemical cost and improved environmental footprint.

Aqueous Liposome Preparation with Enhanced Drug‑Loading Capacity

The superior water solubility imparted by the triethanolammonium counter‑ions compared with mono‑ethanolamine salts [REFS‑3] facilitates the preparation of homogeneous lipid dispersions and liposomal formulations without the use of organic co‑solvents. This is particularly advantageous for encapsulating hydrophilic drugs, as it simplifies the manufacturing process and reduces residual solvent concerns in pharmaceutical products.

Model Surfactant for Studying Lamellar Gel Phases and Iridescent Phenomena

The structurally related double‑chain analog triethanolammonium dihexadecylphosphate is well‑characterised for forming iridescent lamellar gel phases in ternary water‑ethanol‑surfactant systems [REFS‑4]. The mono‑chain target compound, by virtue of its identical cation and similar hydrophobic moiety, serves as a complementary model system for investigating order‑disorder phase transitions in surfactant bilayers, generating fundamental insights with downstream relevance to controlled‑release and sensory‑active formulations.

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